![molecular formula C8H18N2 B1419079 4-[(Methylamino)methyl]cyclohexan-1-amine CAS No. 1206679-47-1](/img/structure/B1419079.png)

4-[(Methylamino)methyl]cyclohexan-1-amine

Overview

Description

4-[(Methylamino)methyl]cyclohexan-1-amine, also known as methamphetamine, is a stimulant drug that affects the central nervous system. It is a highly addictive substance that has been widely abused for its euphoric effects. However, in recent years, there has been increasing interest in the scientific research applications of this compound.

Scientific Research Applications

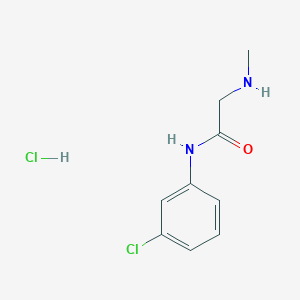

Enaminone-Based Central Nervous System Agents

4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, analogues of 4-[(Methylamino)methyl]cyclohexan-1-amine, have been synthesized and evaluated for their potential as central nervous system agents. These compounds showed marked inhibition of tetrabenazine-induced ptosis, a property common in antidepressants. Some of these compounds exhibited significant antitetrabenazine activity, with the cis-3'-phenyl series showing optimal activity. The secondary amine analogues were about twice as potent as their tertiary amine counterparts (Martin et al., 1981).

Sol-Gel Hydrolysis and Amine Methylation

A study on the reaction of chloromethyltriethoxysilane with bis(methylamino)cyclohexane led to the discovery of a new route for the methylation of amines. This method, stemming from the sol-gel hydrolysis of a bis-silylated compound, offered a novel approach for the selective monomethylation of primary amines. This methodology could be extended to other amines, providing a new avenue for amine methylation (Adima et al., 2004).

Anticonvulsant Enaminones

Research on the crystal structures of three anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate and its analogues, highlighted their potential in anticonvulsant applications. These compounds, featuring a cyclohexene ring, showed significant N–H⋯OC hydrogen bonding, forming infinite chains of molecules. This study provided insights into the structural characteristics contributing to their anticonvulsant properties (Kubicki et al., 2000).

Pharmaceutical Building Blocks

The preparation of (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a highly functionalized compound that could be a valuable building block for pharmaceutical research, was described. This process, involving an efficient two-step sequence from readily available materials, resulted in the isolation of the compound as a single diastereomer in high chemical purity. This synthesis method holds promise for the development of new pharmaceuticals (Bish et al., 2010).

properties

IUPAC Name |

4-(methylaminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10-6-7-2-4-8(9)5-3-7/h7-8,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHARKUFBLDDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Methylamino)methyl]cyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)

![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B1419006.png)

![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one](/img/structure/B1419013.png)

![2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419016.png)

![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)